LOR-500 is synthesized in laboratory settings, primarily for research purposes. It falls under the category of new psychoactive substances, which are designed to mimic the effects of controlled drugs while avoiding legal restrictions. This classification places LOR-500 alongside other synthetic cathinones, which are often associated with recreational use and have raised public health concerns due to their potential for abuse and toxicity.
The synthesis of LOR-500 typically involves several chemical reactions that can be conducted using various methods. A common approach includes the use of precursor chemicals that undergo modifications through processes such as alkylation or reductive amination.
Technical Details:
LOR-500 has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The molecular formula and structure can be represented as follows:
LOR-500 can undergo various chemical reactions that are essential for its functionality and application in scientific studies.
Technical Details:
These reactions are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications.
The mechanism of action of LOR-500 primarily involves its interaction with neurotransmitter systems in the brain. It is believed to act as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts.
Data Insights:
LOR-500 exhibits several physical properties that are relevant for its characterization:
The chemical stability and reactivity of LOR-500 are crucial for its applications:
LOR-500 has several applications within scientific research:
LOR-500 is a first-in-class small molecule inhibitor targeting Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in cancer cell cycle regulation, signaling pathways, and stem cell maintenance. Structurally characterized as a low-molecular-weight organic compound (>98% purity), it appears as a solid powder with limited aqueous solubility but stability in dimethyl sulfoxide (DMSO) solutions. Its primary mechanism involves selective binding to MELK’s ATP-active site, thereby suppressing kinase activity and disrupting oncogenic processes [1].
Table 1: Key Physicochemical Properties of LOR-500
Property | Specification |
---|---|
Molecular Weight | Not fully characterized (Theoretical analysis pending) |
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO; insoluble in water |
Storage Stability | >5 years at -20°C (long-term) |
The discovery of LOR-500 emerged from efforts to exploit MELK overexpression in aggressive cancers, particularly gliomas and breast cancer, where elevated MELK correlates with poor prognosis. Early research identified MELK as a master regulator of tumor proliferation and therapy resistance, making it a high-priority target. LOR-500 was developed as a tool compound to validate MELK’s functional role in carcinogenesis. Academic studies utilized LOR-500 to demonstrate:
Current research leverages LOR-500 to investigate:
Table 2: Research Applications and Model Systems for LOR-500
Research Focus | Experimental Models | Key Parameters |
---|---|---|
Cancer Stem Cell Inhibition | Glioma/breast cancer cell lines | IC₅₀, colony formation assays |
Signaling Pathway Analysis | Phosphoproteomics | MELK substrate phosphorylation |
Combination Therapy | Xenograft models | Tumor volume reduction metrics |
LOR-500’s utility extends to high-throughput drug screening and mechanistic kinase profiling. Its limitations—including undefined exact mass and elemental composition—highlight needs for open-access structural data. Future work aims to develop derivatives with improved bioavailability and to explore non-oncological roles of MELK in neurodegenerative disorders [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: